ML349

Descripción general

Descripción

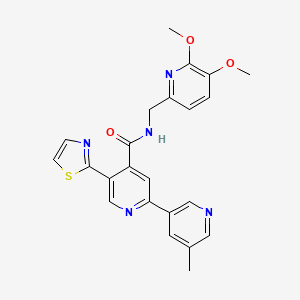

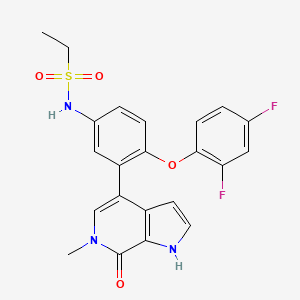

ML349 es un compuesto orgánico sintético conocido por su función como inhibidor selectivo y reversible de la lisofosfolipasa 2 (LYPLA2). También es un inhibidor eficaz de la tioesterasa de proteínas acílicas 2 (APT2). El compuesto tiene una fórmula molecular de C23H22N2O4S2 y un peso molecular de 454.56 g/mol .

Aplicaciones Científicas De Investigación

ML349 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la lisofosfolipasa 2 y la tioesterasa de proteínas acílicas 2.

Biología: Empleado en estudios para comprender el papel de la lisofosfolipasa 2 y la tioesterasa de proteínas acílicas 2 en los procesos celulares.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en enfermedades donde la lisofosfolipasa 2 y la tioesterasa de proteínas acílicas 2 están implicadas.

Industria: Utilizado en el desarrollo de nuevos inhibidores y agentes terapéuticos dirigidos a la lisofosfolipasa 2 y la tioesterasa de proteínas acílicas 2 .

Análisis Bioquímico

Biochemical Properties

ML349 plays a significant role in biochemical reactions, particularly as an inhibitor of APT2 and LYPLA2 . It interacts with these enzymes, inhibiting their activity and thereby influencing the biochemical processes they are involved in . The nature of these interactions is characterized by the binding of this compound to the active sites of these enzymes, effectively blocking their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the activity of APT2 and LYPLA2 . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to cause a slight activation of AKT in NRAS mutant cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active sites of APT2 and LYPLA2, inhibiting their function . This results in changes in gene expression and impacts various cellular processes. The binding interactions of this compound with these biomolecules are key to its mechanism of action .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with APT2 and LYPLA2

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de ML349 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica típicamente usando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de Reacciones: ML349 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: this compound puede reducirse para formar derivados reducidos.

Sustitución: El compuesto puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio pueden ser utilizados.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.

Sustitución: Se pueden usar varios nucleófilos o electrófilos dependiendo de la sustitución deseada

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con átomos de oxígeno adicionales, mientras que la reducción puede producir derivados reducidos con menos átomos de oxígeno .

Mecanismo De Acción

ML349 ejerce sus efectos inhibiendo selectivamente y reversiblemente la lisofosfolipasa 2 y la tioesterasa de proteínas acílicas 2. El compuesto se une al sitio activo de estas enzimas, previniendo su función normal. Esta inhibición conduce a cambios en los niveles de lisofosfolípidos y proteínas aciladas, lo que puede afectar varios procesos celulares. Los objetivos moleculares y las vías implicadas incluyen la regulación del metabolismo lipídico y la palmitoilación de proteínas .

Compuestos Similares:

ML348: Otro inhibidor de la lisofosfolipasa 2 con propiedades similares pero diferente potencia y selectividad.

ML211: Un compuesto con actividad inhibitoria contra la lisofosfolipasa 2 pero con una estructura química diferente.

VU0155069: Un inhibidor selectivo de la fosfolipasa D1, utilizado para comparación en estudios que involucran inhibidores de la lisofosfolipasa 2 .

Singularidad de this compound: this compound es único debido a su alta selectividad y potencia como inhibidor de la lisofosfolipasa 2 y la tioesterasa de proteínas acílicas 2. Su inhibición reversible y su capacidad para dirigirse selectivamente a estas enzimas lo convierten en una valiosa herramienta en la investigación científica y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

ML348: Another inhibitor of lysophospholipase 2 with similar properties but different potency and selectivity.

ML211: A compound with inhibitory activity against lysophospholipase 2 but with a different chemical structure.

VU0155069: A selective inhibitor of phospholipase D1, used for comparison in studies involving lysophospholipase 2 inhibitors .

Uniqueness of ML349: this compound is unique due to its high selectivity and potency as an inhibitor of lysophospholipase 2 and acyl protein thioesterase 2. Its reversible inhibition and ability to selectively target these enzymes make it a valuable tool in scientific research and potential therapeutic applications .

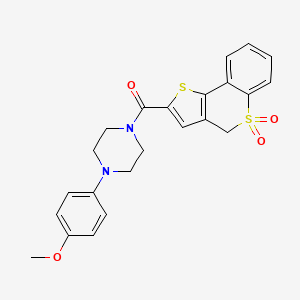

Propiedades

IUPAC Name |

(5,5-dioxo-4H-thieno[3,2-c]thiochromen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S2/c1-29-18-8-6-17(7-9-18)24-10-12-25(13-11-24)23(26)20-14-16-15-31(27,28)21-5-3-2-4-19(21)22(16)30-20/h2-9,14H,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIJPELUPZUEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5S(=O)(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

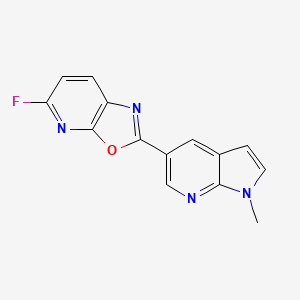

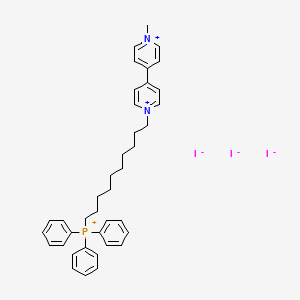

Feasible Synthetic Routes

A: ML349 (1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine) is a potent and selective inhibitor of acyl protein thioesterase 2 (APT2). [, ] It acts by competitively binding to the enzyme's active site, preventing the hydrolysis of palmitoylated proteins. [, ] While the exact downstream effects are still being elucidated, inhibiting APT2 can disrupt the palmitoylation cycle of proteins like NRAS, potentially altering their localization and signaling activity. [, ]

A: The molecular formula for this compound is C22H18N2O4S2, and its molecular weight is 438.53 g/mol. [] Information about its spectroscopic data can be found in the original research publications.

A: this compound exhibits high selectivity for APT2 over other serine hydrolases, including its close homolog APT1. [, ] This isoform selectivity makes it a valuable tool for dissecting the specific roles of APT2 in cellular processes. Additionally, this compound's reversible binding to APT2 allows for the study of dynamic palmitoylation events. []

A: Despite the high structural similarity between APT1 and APT2, this compound exhibits remarkable selectivity for APT2. Structural studies revealed that while the overall binding mode is similar, this compound adopts a distinct conformation within the active site of APT2. [] Specifically, the sulfonyl group of this compound forms hydrogen bonds with active site water molecules, indirectly interacting with the catalytic triad and oxyanion hole of APT2. [] These interactions are not observed in the APT1-ML348 complex, highlighting the role of subtle structural differences in achieving selectivity. []

A: While detailed pharmacokinetic data for this compound is limited in the provided literature, a study utilizing a biotinylated version of this compound (biotinylated-ML349) in human cell lysates provided insights into its potential off-target interactions. [] The study identified weak binding to metabolite kinases and flavin-dependent oxidoreductases, likely driven by avidity effects of the biotin tag. [] These findings highlight the importance of further investigating the pharmacokinetic and pharmacodynamic properties of this compound in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)